Thioglycerol

説明

特性

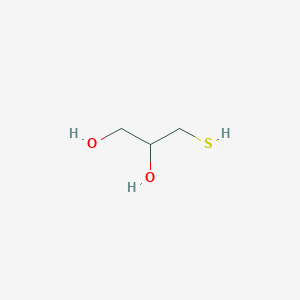

IUPAC Name |

3-sulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUIMOJAAPLTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046512 | |

| Record name | 1-Thioglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline] | |

| Record name | 1,2-Propanediol, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Thioglycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

118 °C @ 5 MM HG | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL; INSOL IN ETHER, VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.295 | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH, VERY VISCOUS LIQUID, COLORLESS OR PALE YELLOW | |

CAS No. |

96-27-5 | |

| Record name | Thioglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monothioglycerol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monothioglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Thioglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOTHIOGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAO1P0WSXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Thioglycerol: Structure, Properties, and Applications

Introduction

1-Thioglycerol, also known as 3-mercapto-1,2-propanediol, is a sulfur-containing analog of glycerol.[1] It is a versatile polyfunctional molecule featuring two hydroxyl groups and a primary thiol group. This unique structure imparts valuable properties, making it a significant reagent in various fields of research and development, including biochemistry, materials science, and pharmacology.[2][3] Its utility stems primarily from the reactive sulfhydryl group, which allows it to act as a potent reducing agent and a capping agent, and to participate in various biochemical pathways.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of 1-thioglycerol for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of 1-thioglycerol consists of a three-carbon propane (B168953) backbone with hydroxyl groups on carbons 1 and 2, and a thiol group on carbon 3.[3] The presence of both hydroxyl and thiol functional groups makes it a hygroscopic, viscous liquid with a slight sulfidic odor.[3]

Key Identifiers and Physicochemical Properties of 1-Thioglycerol

| Property | Value | Reference(s) |

| IUPAC Name | 3-sulfanylpropane-1,2-diol | [3] |

| Synonyms | 1-Thioglycerol, α-Thioglycerol, Monothioglycerol, 3-Mercapto-1,2-propanediol | [6] |

| CAS Number | 96-27-5 | [3] |

| Molecular Formula | C₃H₈O₂S | [3] |

| Molecular Weight | 108.16 g/mol | [3] |

| Appearance | Colorless to yellowish, viscous liquid | [3] |

| Boiling Point | 118 °C at 5 mmHg | [3] |

| Density | ~1.25 g/mL | [6] |

| Refractive Index | ~1.527 (at 20 °C) | [3] |

| Solubility | Miscible with water and alcohol; insoluble in ether. | [3] |

Key Applications in Research and Development

As a Reducing Agent in Protein Chemistry

The thiol group of 1-thioglycerol makes it an effective reducing agent, comparable to dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), for cleaving disulfide bonds in proteins and peptides.[1][4] This is a critical step in protein analysis, purification, and refolding studies. By maintaining proteins in a reduced state, 1-thioglycerol helps to prevent oxidation-induced aggregation and denaturation.[4]

In Nanoparticle Synthesis

1-Thioglycerol is widely used as a capping agent in the synthesis of semiconductor nanocrystals, such as zinc sulfide (B99878) (ZnS) and cadmium sulfide (CdS).[5][7] The thiol group binds to the surface of the growing nanocrystals, controlling their size and preventing aggregation. This stabilization is crucial for achieving desired quantum confinement effects and optical properties in the nanoparticles.[5]

In Drug Formulation and Development

In the pharmaceutical industry, 1-thioglycerol is utilized for its antioxidant and stabilizing properties.[2] It can enhance the solubility of poorly soluble drugs, thereby improving their bioavailability.[2] Furthermore, its moisturizing properties make it a useful component in topical and dermatological formulations.[2]

Biological Activity: Stimulation of Porphyrin Synthesis

In microbiological research, 1-thioglycerol has been shown to stimulate the synthesis of porphyrins in aerobically grown Escherichia coli. Porphyrins are essential precursors for the biosynthesis of heme.[8] The mechanism involves the elevation of glutamyl-tRNA reductase activity, a key enzyme in the δ-aminolevulinate biosynthetic pathway. This stimulation is dependent on new protein synthesis, indicating that 1-thioglycerol's effect is at the level of gene expression or protein translation rather than direct enzyme activation.

Experimental Protocols

General Protocol for Reduction of Protein Disulfide Bonds

This protocol provides a general guideline for using 1-thioglycerol to reduce disulfide bonds in a protein sample prior to analysis (e.g., by SDS-PAGE or mass spectrometry). This is adapted from standard protein reduction protocols.[9]

-

Prepare a Stock Solution: Prepare a 1 M stock solution of 1-thioglycerol in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Store at -20°C in small aliquots.

-

Protein Sample Preparation: Dissolve the protein sample in a denaturing buffer (e.g., 50 mM Tris-HCl, 2% SDS, pH 8.0). The denaturant helps to expose buried disulfide bonds.

-

Reduction Step: Add the 1-thioglycerol stock solution to the protein sample to a final concentration of 10-20 mM.

-

Incubation: Incubate the mixture at a temperature between 37°C and 60°C for 15-30 minutes. The optimal temperature and time may need to be determined empirically for each specific protein.

-

Alkylation (Optional but Recommended): To prevent re-formation of disulfide bonds, add an alkylating agent such as iodoacetamide (B48618) to a final concentration of 20-40 mM (approximately a 2-fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30 minutes.

-

Sample Analysis: The reduced and alkylated protein sample is now ready for downstream applications, such as electrophoresis or mass spectrometry.

Protocol for Synthesis of ZnS Nanoparticles

This protocol describes a chemical co-precipitation method for synthesizing ZnS nanoparticles using 1-thioglycerol as a capping agent.[5]

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of zinc chloride (ZnCl₂).

-

Prepare a 0.1 M aqueous solution of sodium sulfide (Na₂S).

-

-

Reaction Setup: In a reaction vessel, place a specific volume of the zinc chloride solution under constant stirring.

-

Sulfide Addition: Add the sodium sulfide solution dropwise to the zinc chloride solution. A white precipitate of ZnS will begin to form.

-

Capping Agent Addition: Immediately following the addition of the sulfide solution, add 1-thioglycerol to the reaction mixture. The amount of 1-thioglycerol can be varied to control the final particle size of the ZnS nanoparticles.

-

Precipitation and Washing: Allow the reaction to proceed for a set time to ensure complete precipitation. The resulting white precipitate of ZnS nanoparticles is then collected by filtration.

-

Drying: The filtered precipitate is washed several times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts. The final product is then dried at room temperature.

Conclusion

1-Thioglycerol is a valuable chemical tool for researchers and developers in the life sciences and materials science. Its unique trifunctional structure, combining both hydroxyl and thiol groups, provides it with a range of useful properties, most notably its capacity as a reducing agent and a surface-capping agent. A thorough understanding of its chemical properties and biological activities, as outlined in this guide, is essential for its effective application in protein chemistry, nanoparticle synthesis, and the development of new pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C3H8O2S | CID 7291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. 3-Mercaptopropane-1,2-diol - Wikipedia [en.wikipedia.org]

- 7. This compound, 96-27-5 [thegoodscentscompany.com]

- 8. High-Level Production of Porphyrins in Metabolically Engineered Escherichia coli: Systematic Extension of a Pathway Assembled from Overexpressed Genes Involved in Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

An In-depth Technical Guide to the Synthesis of 1-Thioglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-thioglycerol (also known as 3-mercapto-1,2-propanediol), a versatile chemical intermediate with applications in pharmaceuticals, cosmetics, and materials science. The following sections detail the experimental protocols for the most common synthetic pathways, present quantitative data for comparison, and illustrate the overall workflow.

Core Synthesis Pathways

The synthesis of 1-thioglycerol is predominantly achieved through three main routes, each utilizing a different starting material: glycerol (B35011), glycidol (B123203), or epichlorohydrin (B41342). These pathways are interconnected, as both glycidol and epichlorohydrin can be derived from glycerol.

Synthesis from Glycerol

This two-step method involves the initial conversion of glycerol to an intermediate, 3-chloro-1,2-propanediol (B139630), followed by a nucleophilic substitution reaction with a sulfur-containing reagent to yield 1-thioglycerol.

Experimental Protocol: Synthesis of 3-chloro-1,2-propanediol from Glycerol [1]

-

Materials:

-

Glycerol (500 g)

-

Glacial acetic acid (10 g)

-

Gaseous hydrogen chloride

-

-

Procedure:

-

Combine 500 g of glycerol and 10 g of glacial acetic acid in a suitable reaction vessel.

-

Heat the mixture to 105-110 °C.

-

Pass gaseous hydrogen chloride through the heated mixture until a weight increase of 190 g is achieved.

-

Purify the resulting 3-chloro-1,2-propanediol by vacuum distillation. The fraction boiling between 114 °C and 120 °C at 14 mmHg is collected.

-

-

Yield: 360 g (66%) of 3-chloro-1,2-propanediol.[1]

Experimental Protocol: Synthesis of 1-Thioglycerol from 3-chloro-1,2-propanediol

-

General Procedure:

-

Dissolve the 3-chloro-1,2-propanediol in a suitable solvent, such as an alcohol.

-

React the solution with a sulfur nucleophile. Commonly suggested reagents include sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na2S).[1]

-

The reaction mixture is typically heated to facilitate the substitution.

-

After the reaction is complete, the 1-thioglycerol is isolated and purified, usually by vacuum distillation.

-

Synthesis from Glycidol

This method involves the direct reaction of glycidol with hydrogen sulfide, often under pressure, to yield 1-thioglycerol. This route is notable for its high yields.

Experimental Protocol: Synthesis of 1-Thioglycerol from Glycidol and Hydrogen Sulfide [2]

-

Materials:

-

Glycidol (e.g., 444 g, 6 mol)

-

Liquid hydrogen sulfide (e.g., 1020 g, 30 mol)

-

Catalyst (e.g., sodium hydroxide (B78521), potassium hydroxide, or aluminum oxide)

-

-

Procedure (Example):

-

Charge a 2-liter stainless steel autoclave with 1 g of sodium hydroxide, 1020 g of liquid hydrogen sulfide, and 444 g of glycidol.

-

Heat the mixture to 145 °C for 30 minutes.

-

After cooling, the crude product is worked up by distillation to yield pure 1-thioglycerol.

-

-

Yield: High yields have been reported, for instance, 605 g (93.3% of theory) using sodium hydroxide as a catalyst and 612 g (94.5% of theory) using potassium hydroxide as a catalyst.[2]

Synthesis from Epichlorohydrin

Epichlorohydrin can be converted to 1-thioglycerol, often proceeding through the formation of 3-chloro-1,2-propanediol as an intermediate. A new, environmentally friendly method for this initial conversion utilizes ultrasonic irradiation.

Experimental Protocol: Synthesis of 3-chloro-1,2-propanediol from Epichlorohydrin [3]

-

Materials:

-

Epichlorohydrin

-

Water

-

-

Procedure:

-

This procedure involves the addition of only water to epichlorohydrin, avoiding the use of solvents and acidic or basic conditions.

-

The reaction is carried out under ultrasonic irradiation.

-

Optimal conditions were found to be using 2.2 molar equivalents of water at 90 W for 1 hour.

-

-

Yield: An 82% yield of 3-chloro-1,2-propanediol is reported without the need for further purification.[3]

The subsequent conversion to 1-thioglycerol would follow the same general procedure as outlined in the glycerol route, reacting the 3-chloro-1,2-propanediol with a sulfur source.

Quantitative Data Summary

| Synthesis Route | Starting Material | Intermediate | Thiolation Reagent | Reaction Conditions | Reported Yield |

| Glycerol | Glycerol | 3-chloro-1,2-propanediol | NaSH, Na2S, etc. | Step 1: 105-110 °C with HCl gas | 66% (for intermediate) |

| Glycidol | Glycidol | - | Hydrogen Sulfide | Autoclave, 70-170 °C, 0.5-4 hours | 80.5% - 95.3% |

| Epichlorohydrin | Epichlorohydrin | 3-chloro-1,2-propanediol | NaSH, Na2S, etc. | Step 1: Ultrasonic irradiation with water | 82% (for intermediate) |

Purification

The primary method for purifying 1-thioglycerol after synthesis is vacuum distillation . This technique is necessary as 1-thioglycerol has a high boiling point at atmospheric pressure and may be susceptible to decomposition at elevated temperatures.[4][5][6] The boiling point of 1-thioglycerol under reduced pressure is approximately 118 °C at 5 mmHg .[7]

Experimental Workflows

The synthesis of 1-thioglycerol from its common precursors can be visualized as a series of interconnected pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0037891B1 - Process for the production of 3-mercapto-propanediol-(1,2) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thomassci.com [thomassci.com]

thioglycerol mechanism of action as a reducing agent.

An In-Depth Technical Guide to the Mechanism of Action of Thioglycerol as a Reducing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Thioglycerol, also known as α-Thioglycerol or 3-mercapto-1,2-propanediol, is a thiol-containing organic compound frequently employed in biochemical and pharmaceutical research.[1][2] Structurally, it is an analog of glycerol (B35011), with one primary hydroxyl group replaced by a thiol group. This unique structure confers dual properties: the glycerol backbone provides high water solubility and potential protein-stabilizing effects, while the thiol group imparts potent reducing capabilities.[1] This guide provides a detailed examination of the chemical mechanism by which this compound reduces disulfide bonds, presents comparative data with other common reducing agents, outlines experimental protocols, and illustrates key processes with diagrams.

The Core Mechanism of Disulfide Reduction

The primary function of this compound as a reducing agent is the cleavage of disulfide bonds (–S–S–) within or between protein chains. This process, known as thiol-disulfide exchange, is crucial for protein denaturation, refolding studies, and preventing unwanted oxidation of cysteine residues.[2][3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4][5]

Key Steps:

-

Thiolate Anion Formation: The reactivity of the thiol group is highly dependent on pH. The protonated thiol (–SH) is a weak nucleophile, whereas its deprotonated conjugate base, the thiolate anion (–S⁻), is a potent nucleophile.[3][6] The formation of the reactive thiolate is governed by the thiol's pKa (typically around 8.3, but variable depending on the molecular environment).[3] Therefore, thiol-disulfide exchange is more efficient at pH values near or above the pKa.

-

Nucleophilic Attack: The this compound thiolate anion initiates a nucleophilic attack on one of the sulfur atoms of the target disulfide bond.[3][4] This attack proceeds via a linear transition state where the negative charge is delocalized across the attacking thiolate and the leaving sulfur atom.[4]

-

Formation of a Mixed Disulfide: The initial attack breaks the original disulfide bond, releasing one of the original sulfur atoms as a new thiolate anion and forming a mixed disulfide between the protein and the this compound molecule.[4]

-

Completion of the Reduction: A second this compound molecule (in its thiolate form) attacks the sulfur atom of the this compound moiety in the mixed disulfide. This second exchange reaction releases the protein's second cysteine residue as a free thiol, completing the reduction. The final products are a fully reduced protein with two free thiol groups and an oxidized this compound dimer (this compound disulfide).[7][8]

The overall reaction can be summarized as: Protein-S-S-Protein + 2 HOCH₂CH(OH)CH₂SH ⇌ 2 Protein-SH + (HOCH₂CH(OH)CH₂S)₂

Caption: Mechanism of disulfide bond reduction by this compound.

Physicochemical Properties and Comparative Data

This compound is one of several thiol-based reducing agents available to researchers. Its properties make it a suitable alternative to more common reagents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (β-ME). A comparison of their key features is summarized below.

| Feature | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (β-ME) |

| Mechanism | Monothiol | Dithiol | Phosphine-based | Monothiol |

| Redox Potential (pH 7) | Data not readily available | -0.33 V[7][9] | -0.29 V (approx.) | Data not readily available |

| Effective pH Range | ~7.5 - 9.0 (Thiolate-dependent) | > 7.0[9] | 1.5 - 8.5[9][10] | ~7.5 - 9.0 (Thiolate-dependent) |

| Odor | Pungent, thiol odor[1] | Pungent, thiol odor | Odorless[9] | Strong, unpleasant thiol odor[8] |

| Air Oxidation | Susceptible | Susceptible | Resistant[9] | Susceptible |

| Key Advantage | Glycerol backbone may aid solubility/stability.[1] | Forms stable 6-membered ring, driving reaction.[7] | Irreversible, selective, effective at low pH.[9][11] | Low cost. |

| Key Disadvantage | Requires excess for complete reduction. | Ineffective at low pH; interferes with IMAC.[9] | Unstable in phosphate (B84403) buffers; can quench some fluorophores.[9][12] | Volatile, toxic, requires large excess.[8] |

Experimental Protocols for Protein Reduction

The following section provides a general protocol for the reduction of disulfide bonds in a protein sample using this compound. The optimal conditions, particularly concentration and incubation time, may need to be empirically determined for each specific protein.

Reagent Preparation

-

Protein Sample: Prepare the protein solution in a suitable, non-reactive buffer (e.g., Tris, HEPES) at the desired pH (typically 7.5-8.5 for efficient reduction).

-

This compound Stock Solution: Prepare a 1 M stock solution of 1-thioglycerol in deoxygenated, purified water. Due to its susceptibility to oxidation, it is best to prepare this solution fresh or store it in small aliquots under an inert gas (e.g., nitrogen or argon) at -20°C.

Reduction Protocol

-

To your protein solution, add the 1 M this compound stock solution to achieve a final concentration typically ranging from 1 mM to 20 mM.

-

For simply maintaining a reduced state and preventing oxidation, 1-5 mM is often sufficient.[13]

-

For complete and rapid reduction of all accessible disulfide bonds (e.g., prior to SDS-PAGE or mass spectrometry), a higher concentration of 10-20 mM is recommended.

-

-

Incubate the reaction mixture. Incubation conditions can be varied:

-

Time: 15 to 60 minutes.

-

Temperature: Room temperature (~25°C) is often sufficient. For more resistant disulfide bonds, the temperature can be increased to 37°C or higher, though protein stability must be considered.[7]

-

-

(Optional) Inclusion of Denaturants: For proteins where disulfide bonds are buried within the structure, the addition of a denaturant such as 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to the buffer will unfold the protein and increase the accessibility of the disulfide bonds to the reducing agent.

Downstream Processing

-

Removal of this compound: If the presence of this compound interferes with subsequent experimental steps (e.g., labeling with maleimides), it can be removed via dialysis, size-exclusion chromatography (desalting columns), or tangential flow filtration.

-

Alkylation: To prevent the re-formation of disulfide bonds after reduction, the newly formed free thiols can be irreversibly blocked (alkylated) using reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[14] This is a critical step in protocols for peptide mapping and mass spectrometry.

Caption: General experimental workflow for protein disulfide reduction.

Structure-Function Analysis

The efficacy of this compound as a reducing agent is a direct result of its molecular structure. The glycerol backbone and the thiol group each contribute distinct and vital properties.

-

Thiol Group (-SH): This is the functional group responsible for the reducing activity. Its ability to deprotonate to a nucleophilic thiolate allows it to participate in the thiol-disulfide exchange reactions that cleave disulfide bonds.[6]

-

Glycerol Backbone (-CH₂(OH)CH(OH)-): The two hydroxyl groups make the molecule highly polar and water-soluble, ensuring its compatibility with aqueous biochemical systems. This backbone is also thought to contribute to the stability of proteins in solution, analogous to glycerol itself, which is a common cryoprotectant and protein stabilizer.[1][13]

Caption: Relationship between this compound's structure and its functions.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Disulfide - Wikipedia [en.wikipedia.org]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. digital.csic.es [digital.csic.es]

- 9. agscientific.com [agscientific.com]

- 10. mstechno.co.jp [mstechno.co.jp]

- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 12. nanotempertech.com [nanotempertech.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. protocols.io [protocols.io]

An In-depth Technical Guide to Alpha-Thioglycerol and Beta-Thioglycerol for Researchers and Drug Development Professionals

An Introduction to Thioglycerol Isomers

This compound, a trifunctional molecule derived from glycerol (B35011) by the substitution of a hydroxyl group with a thiol group, exists in two primary isomeric forms: alpha-thioglycerol (α-thioglycerol or 1-thioglycerol) and beta-thioglycerol (β-thioglycerol or 2-thioglycerol). While both isomers share a common molecular formula (C₃H₈O₂S) and molecular weight, the position of the thiol group profoundly influences their chemical and biological properties.[1][2] Alpha-thioglycerol, also known as 3-mercapto-1,2-propanediol, has been extensively studied and utilized in various scientific and industrial applications.[3] In contrast, beta-thioglycerol, or 2-mercapto-1,3-propanediol, remains a far more obscure compound with limited available data. This guide provides a comprehensive comparison of these two isomers, drawing upon existing literature to inform researchers, scientists, and drug development professionals.

Chemical Structures

The fundamental difference between alpha- and beta-thioglycerol lies in the location of the sulfhydryl (-SH) group on the propane (B168953) backbone.

References

Thioglycerol: A Technical Guide to Its Solubility in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of thioglycerol (also known as 1-thioglycerol or 3-mercapto-1,2-propanediol) in two common laboratory solvents: water and ethanol (B145695). Understanding the solubility of this compound is critical for its effective use in a wide range of applications, including as a matrix in mass spectrometry, a reducing agent in protein chemistry, and a supplement in cell culture media. This document compiles quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and illustrates a key experimental workflow where this compound's properties are essential.

Core Topic: Solubility of this compound

This compound is a hygroscopic, viscous liquid with a slight sulfidic odor. Its molecular structure, containing both hydroxyl (-OH) and a thiol (-SH) functional group, dictates its solubility characteristics.

Solubility in Water

The solubility of this compound in water is a subject of some variation in reported data, with sources describing it as both "miscible" and "slightly soluble"[1][2][3][4][5]. However, quantitative data indicates a high degree of solubility. One source specifies a solubility of greater than 1000 g/L, while another provides a precise value of 1,000 g/l at 20 °C. This suggests that for many practical laboratory purposes, it can be considered completely miscible. The discrepancy in qualitative descriptions may arise from the hygroscopic nature of this compound or the presence of impurities. Some sources indicate it is sparingly soluble in aqueous buffers, which could be due to the influence of dissolved salts[6].

Solubility in Ethanol

There is a general consensus that this compound is miscible with ethanol[1][2][3][4][5][7][8][9]. This miscibility is attributed to the ability of both molecules to form hydrogen bonds. Product information sheets often state that it is miscible in ethanol, for example, at a 1:1 volume ratio (1 ml/ml in 50% v/v ethanol), yielding a clear, colorless solution[7][8][9]. One source provides a quantitative solubility of approximately 30 mg/ml in ethanol[6].

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative data for the solubility of this compound in water and ethanol.

| Solvent | Qualitative Description | Quantitative Value | Source(s) |

| Water | Slightly soluble, Sparingly soluble in aqueous buffers, Miscible, Mixes freely, Completely miscible | >1000 g/L; 1,000 g/l at 20 °C | [1][2][3][4][5][6] |

| Ethanol | Miscible | approx. 30 mg/ml; miscible at 1 ml/ml (50% v/v) | [2][6][7][8][9] |

Experimental Protocols

Protocol 1: Determination of Miscibility (Qualitative)

Objective: To visually assess whether this compound is miscible in water or ethanol in all proportions.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Absolute ethanol

-

Graduated cylinders or volumetric flasks (10 mL)

-

Vortex mixer or magnetic stirrer

Procedure:

-

Prepare a series of test mixtures in separate graduated cylinders or volumetric flasks. For each solvent (water and ethanol), prepare mixtures with varying volume percentages of this compound (e.g., 10%, 25%, 50%, 75%, 90%).

-

To prepare a 10% v/v solution, for instance, add 1 mL of this compound to a 10 mL graduated cylinder and bring the volume to 10 mL with the solvent.

-

After the addition of both components, stopper the cylinder and invert it several times or use a vortex mixer to ensure thorough mixing.

-

Allow the mixture to stand at a controlled temperature (e.g., 20 °C) for at least 24 hours.

-

Visually inspect the mixtures for any signs of immiscibility, such as the formation of separate layers, cloudiness, or precipitation.

-

If all mixtures remain clear and homogeneous, the liquids are considered miscible.

Protocol 2: Flask Method for Quantitative Solubility Determination (Adapted from OECD 105)

Objective: To determine the saturation mass concentration of this compound in water.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Analytical method for quantification of this compound (e.g., chromatography, titration)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.

-

Stopper the flask and place it in a shaking incubator set to a constant temperature (e.g., 20 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each time point; equilibrium is reached when the concentration no longer increases).

-

After reaching equilibrium, stop the agitation and allow the mixture to stand at the same temperature to allow any undissolved this compound to separate. Centrifugation can be used to facilitate this separation.

-

Carefully extract a known volume of the clear, saturated aqueous phase without disturbing the undissolved layer.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical method.

-

The experiment should be performed in at least duplicate. The mean of the concentrations is reported as the water solubility at the specified temperature.

Mandatory Visualization

This compound's low volatility and ability to dissolve a wide range of analytes make it an excellent matrix for Fast Atom Bombardment (FAB) Mass Spectrometry. Its solubility in various solvents is crucial for sample preparation in this technique.

Caption: Workflow for Fast Atom Bombardment Mass Spectrometry using a this compound matrix.

References

- 1. This compound | C3H8O2S | CID 7291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound matrix interactions in the positive ion fast atom bombardment mass spectrometry of several Hantzsch and Biginelli ester derivatives of boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Thioglycerol 98% (3-Mercapto-1,2-propanediol)-CAS No. 96-27-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-チオグリセロール ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-硫代甘油 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. oecd.org [oecd.org]

- 11. standards.iteh.ai [standards.iteh.ai]

Stability of Thioglycerol in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioglycerol (also known as 1-thio-2,3-propanediol or monothis compound) is a versatile thiol-containing molecule widely utilized in pharmaceutical formulations as an antioxidant and stabilizing agent, particularly for parenteral products. Its efficacy is intrinsically linked to its chemical stability in aqueous environments. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, detailing its degradation pathways, the influence of various environmental factors, and methodologies for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the optimal use and formulation of this compound.

Introduction

This compound's utility as a pharmaceutical excipient stems from the reducing properties of its thiol group (-SH), which can readily undergo oxidation to protect active pharmaceutical ingredients (APIs) from oxidative degradation. However, this inherent reactivity also makes this compound itself susceptible to degradation, primarily through oxidation. Understanding the kinetics and mechanisms of this compound degradation is crucial for developing stable pharmaceutical formulations with a predictable shelf life.

The primary degradation pathway for this compound in aqueous solutions is the oxidation of its thiol group to form a disulfide-linked dimer (bis(2,3-dihydroxypropyl) disulfide). This process can be influenced by several factors, including pH, temperature, the presence of oxygen, and trace metal ions.

Factors Influencing this compound Stability

The stability of this compound in aqueous solutions is not absolute and is significantly affected by the following factors:

-

pH: The pH of the aqueous solution is a critical determinant of this compound stability. The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The pKa of the thiol group in this compound is around 9.5. In alkaline solutions, the concentration of the more nucleophilic thiolate anion increases, rendering it more susceptible to oxidation. Therefore, this compound is generally less stable in alkaline conditions.[1] For instance, in parenteral formulations, monothis compound has been shown to be an effective antioxidant at pH 7.5, but its efficacy is diminished at a lower pH of 6.0, suggesting a pH-dependent mechanism of action and degradation.

-

Oxygen: The presence of molecular oxygen is a primary driver of this compound oxidation. The reaction with oxygen, especially in the presence of catalysts, leads to the formation of the disulfide dimer. To enhance the stability of this compound-containing formulations, it is common practice to minimize oxygen content in the solution and the headspace of the container.

-

Temperature: As with most chemical reactions, the rate of this compound degradation increases with temperature. Elevated temperatures provide the necessary activation energy for the oxidation reactions to proceed more rapidly. Therefore, storage of this compound solutions at lower temperatures is recommended to prolong their shelf life.

-

Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for the oxidation of thiols.[2] These metal ions can facilitate the transfer of electrons from the thiol to oxygen, significantly accelerating the degradation rate. The presence of even low concentrations of copper ions has been shown to induce oxidative stress and decrease the concentration of reduced thiols in biological systems.[3] The use of chelating agents can help to sequester these metal ions and improve the stability of this compound solutions.

-

Light: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate and propagate free-radical chain reactions, leading to the degradation of this compound.[4] Therefore, this compound solutions should be protected from light.

Degradation Pathway

The principal degradation pathway of this compound in an aqueous environment is the oxidation of two this compound molecules to form a disulfide dimer. This reaction proceeds via the formation of a thiyl radical intermediate.

Caption: Primary degradation pathway of this compound via oxidation.

Quantitative Data on this compound Stability

| Condition | Stressor Level | Expected Degradation Rate Constant (k) | Half-life (t½) |

| pH | pH 5.0 | Low | Long |

| pH 7.4 | Moderate | Moderate | |

| pH 9.0 | High | Short | |

| Temperature | 4 °C | Very Low | Very Long |

| 25 °C | Low | Long | |

| 40 °C | Moderate | Moderate | |

| Metal Ions | No Chelating Agent (with trace Cu²⁺) | High | Short |

| With Chelating Agent (e.g., EDTA) | Low | Long | |

| Oxygen | Deoxygenated Solution | Very Low | Very Long |

| Aerated Solution | Moderate | Moderate |

Note: This table provides illustrative data based on chemical principles. Actual values must be determined experimentally for specific formulations.

Experimental Protocols

To assess the stability of this compound in an aqueous solution, a well-designed stability-indicating assay is required. This typically involves a forced degradation study followed by the development of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study

A forced degradation study is performed to intentionally degrade the this compound sample under more aggressive conditions than accelerated stability testing to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate the primary degradation product (disulfide dimer) and any other potential degradants of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: After the specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of this compound and the increase in the concentration of its degradation products without interference from other components in the sample matrix.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound and its disulfide dimer.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase for thiol analysis is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Thiols and disulfides have low UV absorbance at higher wavelengths. Detection is typically performed at a low UV wavelength, such as 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue that is paramount to its successful application in pharmaceutical formulations. The primary route of degradation is oxidation to the disulfide dimer, a process that is significantly accelerated by alkaline pH, elevated temperatures, the presence of oxygen, and catalytic amounts of metal ions. To ensure the stability of this compound-containing products, it is recommended to formulate at a slightly acidic to neutral pH, protect from light, store at controlled room temperature or under refrigeration, and minimize exposure to oxygen and metal ions. A robust, validated stability-indicating analytical method is essential for monitoring the integrity of this compound in formulations throughout their shelf life. By understanding and controlling the factors that influence its stability, researchers and formulation scientists can effectively harness the beneficial antioxidant properties of this compound.

References

- 1. phexcom.com [phexcom.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Separation of 1-Thioglycerol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Role of Thioglycerol in Nanoparticle Synthesis and Stability

An In-Depth Technical Guide to Thioglycerol as a Capping Agent for Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of this compound as a capping agent in the synthesis and functionalization of nanoparticles. This compound, a small molecule containing both thiol and hydroxyl functional groups, offers unique advantages in controlling nanoparticle growth, enhancing stability, and providing a versatile surface for further modification, making it a valuable tool in the development of nanomaterials for biomedical applications, including drug delivery and bio-imaging.

This compound plays a multifaceted role in the formation of nanoparticles. Its primary function is to act as a capping or stabilizing agent, preventing the uncontrolled growth and aggregation of nanoparticles during and after their synthesis.[1][2][3] The thiol (-SH) group of this compound exhibits a strong affinity for the surface of various metal and semiconductor nanoparticles, forming a protective monolayer.[4][5] This capping action is crucial for producing monodisperse nanoparticles with well-defined sizes and shapes.[6]

In some synthesis processes, this compound can also act as a reducing or catalyzing agent, participating directly in the chemical reaction that forms the nanoparticles.[7] The hydroxyl (-OH) groups of this compound contribute to the hydrophilicity of the nanoparticle surface, enhancing their dispersibility and stability in aqueous environments, which is a critical requirement for biological applications.[8]

Synthesis of this compound-Capped Nanoparticles: Protocols and Methodologies

The synthesis of nanoparticles capped with this compound can be achieved through various methods, with "one-pot" aqueous synthesis being a common and convenient approach.[9] The specific experimental parameters, such as precursor concentrations, pH, and temperature, are critical in determining the final properties of the nanoparticles.

Experimental Protocol: Synthesis of this compound-Capped Zinc Sulfide (B99878) (ZnS) Nanoparticles

This protocol is adapted from a study on the effect of this compound concentration on the properties of ZnS nanoparticles.[6]

Materials:

-

Zinc chloride (ZnCl₂)

-

Sodium sulfide (Na₂S)

-

1-Thioglycerol

-

Double-distilled water

Procedure:

-

Prepare a 0.1 M solution of ZnCl₂ in double-distilled water. Stir the solution for 20 minutes at room temperature to ensure complete dissolution.

-

Separately, prepare a molar equivalent solution of Na₂S in double-distilled water.

-

Add the Na₂S solution dropwise to the ZnCl₂ solution while stirring.

-

Immediately following the addition of the Na₂S solution, add the desired molar concentration of 1-thioglycerol to the reaction mixture. The concentration of this compound will influence the final size of the ZnS nanoparticles.[6]

-

Allow the reaction to proceed under continuous stirring. The formation of a colloidal nanoparticle suspension will be observed.

-

The resulting ZnS nanoparticles can be purified by centrifugation and washing with double-distilled water to remove unreacted precursors and excess capping agent.

General Approach for this compound-Capped Gold (Au) Nanoparticles

While a specific detailed protocol for the one-pot synthesis of this compound-capped gold nanoparticles for drug delivery was not found in the provided search results, a general approach can be inferred from standard gold nanoparticle synthesis methods.[10][11]

Conceptual Workflow:

-

A gold precursor, typically chloroauric acid (HAuCl₄), is dissolved in an aqueous solution.

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added to reduce the gold ions (Au³⁺) to neutral gold atoms (Au⁰).[9][12]

-

This compound is present in the reaction mixture to cap the nascent gold atoms, preventing their aggregation and controlling the growth of the nanoparticles.

-

The molar ratio of this compound to the gold precursor is a critical parameter for controlling the final particle size and stability.

This compound Functionalization of Magnetic (Fe₃O₄) Nanoparticles

For magnetic nanoparticles, this compound is often used to functionalize the surface of pre-synthesized nanoparticles to impart hydrophilicity and provide anchor points for drug conjugation.[13][14][15][16]

Conceptual Workflow:

-

Synthesis of Fe₃O₄ Nanoparticles: Fe₃O₄ nanoparticles are typically synthesized via co-precipitation of ferrous and ferric salts in an alkaline solution.[16][17]

-

Surface Modification: The bare magnetic nanoparticles are then coated with a silica (B1680970) shell to provide a more stable surface for further functionalization.

-

Thiol Functionalization: The silica-coated nanoparticles are reacted with a thiol-containing silane, such as (3-mercaptopropyl)trimethoxysilane, to introduce thiol groups onto the surface.

-

This compound Attachment (Conceptual): While not explicitly detailed, one could envision attaching this compound to the surface through various chemical conjugation strategies to further enhance hydrophilicity and provide hydroxyl groups for drug attachment.

Characterization of this compound-Capped Nanoparticles

A suite of analytical techniques is employed to characterize the physicochemical properties of this compound-capped nanoparticles.

| Characterization Technique | Information Provided |

| Transmission Electron Microscopy (TEM) | Provides information on the size, shape, and morphology of the nanoparticles. |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. |

| Zeta Potential Analysis | Determines the surface charge of the nanoparticles, which is a key indicator of their colloidal stability. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.[7][15][17][18][19] |

| UV-Visible Spectroscopy | Used to confirm the formation of nanoparticles and to study their optical properties. The position and shape of the surface plasmon resonance peak can provide information about the size and aggregation state of metallic nanoparticles. |

| Photoluminescence (PL) Spectroscopy | Characterizes the emission properties of semiconductor nanoparticles (quantum dots). The emission wavelength is related to the nanoparticle size. |

| X-ray Diffraction (XRD) | Determines the crystal structure and crystalline size of the nanoparticles. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the this compound capping agent on the nanoparticle surface by identifying its characteristic vibrational bands. |

Quantitative Data on this compound-Capped Nanoparticles

The properties of this compound-capped nanoparticles are highly dependent on the synthesis conditions. The following tables summarize some of the quantitative data available from the literature.

Table 1: Effect of 1-Thioglycerol Concentration on the Properties of ZnS Nanoparticles [6]

| Molar Concentration of 1-Thioglycerol | Nanoparticle Size (nm) | Optical Band Gap (eV) |

| 0 M | 2.43 | 3.98 |

| 0.01 M | - | - |

| 0.1 M | - | - |

| 0.2 M | 1.84 | 4.34 |

Data for intermediate concentrations were not provided in the source.

Table 2: Zeta Potential of this compound-Capped CdTe Quantum Dots (QDs) [20]

| pH | Zeta Potential (mV) |

| 2 | ~ -15 |

| 4 | ~ -30 |

| 6 | ~ -40 |

| 8 | ~ -45 |

| 10 | ~ -50 |

| 12 | ~ -55 |

Applications in Drug Delivery and Bio-imaging

This compound-capped nanoparticles are promising candidates for various biomedical applications due to their stability in aqueous media and the presence of functional groups for drug conjugation.

Drug Loading and Release

Drugs can be loaded onto this compound-capped nanoparticles through covalent conjugation to the hydroxyl groups of this compound or through non-covalent interactions such as electrostatic attraction or hydrophobic interactions.[21] The release of the drug can be triggered by changes in the physiological environment, such as pH or the presence of specific enzymes.[19][22]

Quantitative data on the drug loading efficiency and release kinetics for specific drugs from this compound-capped nanoparticles were not available in the provided search results.

Biocompatibility and Cytotoxicity

The biocompatibility of nanoparticles is a critical factor for their use in drug delivery.[8][23][24] Cytotoxicity studies are essential to determine the safe concentration range for these nanomaterials.[1][25][26] In vitro assays such as the MTT assay are commonly used to assess the impact of nanoparticles on cell viability.[15] Hemolysis assays are performed to evaluate the compatibility of nanoparticles with red blood cells.[10][27][28]

Specific cytotoxicity data for a range of this compound-capped nanoparticles on various cell lines were not comprehensively available in the search results.

Cellular Uptake

The cellular uptake of nanoparticles is a complex process that is influenced by their size, shape, and surface chemistry.[6] Endocytosis is the primary mechanism for the internalization of nanoparticles by cells.[2][5][12][20] The main endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can be investigated using pharmacological inhibitors.[6][12][20]

Visualizations: Workflows and Pathways

Experimental Workflow for Nanoparticle Synthesis

Caption: Workflow for the synthesis of this compound-capped nanoparticles.

Cellular Uptake and Apoptosis Induction by Nanoparticles

Caption: Cellular uptake and potential induction of apoptosis by nanoparticles.[3][21][29][30]

Logical Relationship in Nanoparticle-Based Drug Delivery

Caption: Logical steps in nanoparticle-based drug delivery.

Conclusion

This compound is a versatile and effective capping agent for the synthesis of a variety of nanoparticles with significant potential in biomedical applications. Its ability to control nanoparticle size, confer aqueous stability, and provide a functional surface for drug attachment makes it a valuable tool for researchers in drug delivery and nanomedicine. While this guide provides an overview of the current knowledge, further research is needed to establish detailed synthesis protocols for a wider range of this compound-capped nanoparticles and to generate comprehensive quantitative data on their drug loading and release capabilities, as well as their specific interactions with biological systems at the molecular level.

References

- 1. Dependence of Quantum Dot Toxicity In Vitro on Their Size, Chemical Composition, and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanoparticles induce apoptosis via mediating diverse cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Doxorubicin-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]

- 13. Quantum Dots for Live Cell and In Vivo Imaging [mdpi.com]

- 14. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

- 22. The effects of nanoparticle drug loading on the pharmacokinetics of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Engineering of pectin-capped gold nanoparticles for delivery of doxorubicin to hepatocarcinoma cells: an insight into mechanism of cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantum dot cytotoxicity in vitro: an investigation into the cytotoxic effects of a series of different surface chemistries and their core/shell materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantum dots based in-vitro co-culture cancer model for identification of rare cancer cell heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Solid lipid nanoparticle induced apoptosis of macrophages via a mitochondrial-dependent pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Role of Thioglycerol in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Thioglycerol, a sulfur-containing analog of glycerol (B35011), is a versatile reagent with a multitude of applications in molecular biology, biochemistry, and drug development. Its unique properties as a reducing agent, cryoprotectant, and cell culture supplement make it an invaluable tool for researchers. This technical guide provides an in-depth overview of the core applications of thioglycerol, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Properties and Functions

This compound (3-mercapto-1,2-propanediol) is a hygroscopic, viscous liquid with a slight sulfidic odor. Its primary role in molecular biology stems from the presence of a thiol (-SH) group, which makes it an effective reducing agent.[1][2][3] This property allows it to protect proteins from oxidation and reduce disulfide bonds, thereby maintaining protein structure and function.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of this compound.

| Parameter | Value | Tissue/System | Reference |

| Inhibition Constant (Ki) | 1.9 mM | Bovine Adrenal Supernatant | [7] |

| 3.4 mM | Human Fibroblast Supernatant | [7] | |

| Optimal Concentration | 5 x 10⁻⁵ M (for proliferation) | Murine Lymphocyte Culture |

Table 1: Inhibition of Glycerol Kinase by 1-Thioglycerol. this compound acts as a competitive inhibitor of glycerol kinase.

| Reducing Agent | Redox Potential (at pH 7) | Key Characteristics |

| Dithiothreitol (B142953) (DTT) | -0.33 V | Strong, cell-permeable, low odor. Forms a stable cyclic disulfide upon oxidation, driving the reduction reaction. |

| β-Mercaptoethanol (BME) | -0.26 V | Pungent odor, volatile, less stable than DTT. |

| 1-Thioglycerol | Not available | Less pungent odor than BME, also acts as a cryoprotectant and can stabilize proteins. |

Key Applications and Experimental Protocols

Protein Chemistry: A Gentle and Effective Reducing Agent

This compound is frequently used as a substitute for dithiothreitol (DTT) or β-mercaptoethanol (BME) in protein purification and analysis to prevent the oxidation of cysteine residues and to reduce disulfide bonds.[8][9] Its lower volatility and less offensive odor compared to BME make it a preferable choice in many laboratory settings.

This protocol is a general guideline for the reduction of disulfide bonds in a protein sample prior to downstream applications like electrophoresis or mass spectrometry.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

1 M 1-Thioglycerol stock solution in water

-

Alkylation agent (optional, e.g., iodoacetamide)

-

Desalting column or dialysis tubing

Procedure:

-

Preparation: Prepare a fresh 1 M stock solution of 1-thioglycerol in ultrapure water.

-

Reduction: To your protein sample, add the 1-thioglycerol stock solution to a final concentration of 10-20 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. For more resistant disulfide bonds, the incubation time can be extended or the temperature increased to 37°C.

-

Alkylation (Optional): To prevent the re-formation of disulfide bonds, free sulfhydryl groups can be alkylated. Add a freshly prepared solution of iodoacetamide (B48618) to a final concentration of 2-5 fold molar excess over the this compound concentration. Incubate in the dark at room temperature for 30-60 minutes.

-

Removal of Reagents: Remove excess this compound and iodoacetamide by dialysis against a suitable buffer or by using a desalting column.

Caption: Workflow for Protein Disulfide Bond Reduction.

Cell Culture: Promoting Cell Proliferation

This compound has been shown to stimulate the proliferation of various cell types, including murine bone marrow mast cell lines, embryonic cortical and hippocampal neurons, and human B cell lines when used as a supplement in cell culture media.[5][7][10][11]

Materials:

-

Basal cell culture medium appropriate for your cell line

-

Fetal Bovine Serum (FBS) or other required supplements

-

1 M 1-Thioglycerol stock solution in water, filter-sterilized

Procedure:

-

Preparation of Complete Medium: Prepare your complete cell culture medium by adding FBS and other required supplements to the basal medium.

-

Addition of this compound: Aseptically add the filter-sterilized 1-thioglycerol stock solution to the complete medium to achieve the desired final concentration. A typical starting concentration is 5 x 10⁻⁵ M. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

-

Cell Seeding and Culture: Seed your cells in the this compound-supplemented medium and culture under standard conditions.

-

Monitoring Cell Growth: Monitor cell proliferation using standard methods such as cell counting with a hemocytometer or a colorimetric assay (e.g., MTT or WST-1).

Cryopreservation: Protecting Cells from Freezing Damage

This compound can be used as a cryoprotective agent to protect cells from damage during freezing and thawing.[12][13] Its mechanism is thought to involve both colligative effects, which reduce the intracellular ice formation, and its ability to stabilize proteins and membranes.

Materials:

-

Healthy, log-phase cell culture

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

1-Thioglycerol

-

Cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty™)

-

-80°C freezer and liquid nitrogen storage

Procedure:

-

Cell Harvest: Harvest cells from culture and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to form a cell pellet.

-

Prepare Freezing Medium: Prepare a freezing medium consisting of 90% FBS and 10% 1-thioglycerol. Alternatively, a freezing medium with 70-80% complete culture medium, 10% FBS, and 10-20% 1-thioglycerol can be used. The optimal concentration of this compound may vary depending on the cell type.

-

Resuspend Cells: Gently resuspend the cell pellet in the prepared freezing medium to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.

-

Long-Term Storage: Transfer the frozen vials to a liquid nitrogen dewar for long-term storage.

-

Thawing: To thaw, rapidly warm the vial in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed complete culture medium, centrifuge to remove the cryoprotectant, and resuspend in fresh medium for culturing.

Caption: Workflow for Cell Cryopreservation.

Role in Cellular Signaling

This compound, as a reducing agent, plays a crucial role in maintaining the cellular redox balance, which is essential for proper cell signaling. Many signaling pathways are regulated by the oxidation and reduction of cysteine residues in key proteins. An imbalance towards an oxidative state can lead to aberrant signaling and cellular damage. Reducing agents like this compound can help maintain a reducing environment, thereby modulating the activity of redox-sensitive signaling pathways.

One such critical pathway is the Keap1-Nrf2 pathway, a primary sensor of oxidative stress. Under normal, reducing conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. However, under oxidative stress, cysteine residues in Keap1 are oxidized, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Reducing agents, by maintaining Keap1 in its reduced state, contribute to the basal regulation of this pathway.

Caption: Role of Reducing Agents in Keap1-Nrf2 Pathway.

Applications in Drug Development

This compound's properties are also leveraged in drug development and formulation.[14] As a stabilizer, it can protect sensitive active pharmaceutical ingredients (APIs) from oxidation, thereby extending the shelf life and maintaining the efficacy of a drug product. Its use in parenteral formulations as an antioxidant has been documented.[15] Furthermore, its ability to modify the surfaces of nanoparticles is being explored for targeted drug delivery systems.

Conclusion

1-Thioglycerol is a multifaceted reagent with significant applications in molecular biology and beyond. Its roles as a reducing agent, cell culture supplement, and cryoprotectant are well-established, and ongoing research continues to uncover new uses. This guide provides a comprehensive overview of its core functionalities, offering researchers and drug development professionals the necessary information to effectively utilize this versatile compound in their work. While direct quantitative comparisons of its reducing strength to other common agents are not extensively documented, its practical utility in a wide range of applications underscores its importance in the modern life sciences laboratory.

References

- 1. Thioredoxin and redox signaling: Roles of the thioredoxin system in control of cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C3H8O2S | CID 7291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound matrix interactions in the positive ion fast atom bombardment mass spectrometry of several Hantzsch and Biginelli ester derivatives of boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Fast atom bombardment - Wikipedia [en.wikipedia.org]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

The Antioxidant Properties of Thioglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioglycerol (3-mercapto-1,2-propanediol) is a versatile thiol compound recognized for its significant antioxidant and reducing properties.[1][2][3][4][5][6] Its capacity to scavenge free radicals and protect against oxidative stress makes it a valuable ingredient in pharmaceutical and cosmetic formulations.[1][2] This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, including its mechanisms of action, relevant (though often extrapolated) experimental data, detailed hypothetical experimental protocols for its assessment, and its potential interactions with key cellular signaling pathways involved in the oxidative stress response.

Introduction to this compound's Antioxidant Potential

This compound's antioxidant activity is primarily attributed to its thiol (-SH) group.[2][5] This functional group can readily donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components.[7] The presence of hydroxyl groups in its structure enhances its water solubility, allowing it to function in aqueous biological environments.[6] this compound is utilized in various applications, including as a reducing agent in biochemical assays to maintain the reduced state of proteins and enzymes, and as a protective agent against oxidative stress in topical medications and skincare products.[1][8]

Quantitative Antioxidant Activity

While specific quantitative data for this compound is not extensively reported in publicly available literature, we can extrapolate expected performance based on the known reactivity of thiol compounds. The following tables summarize hypothetical yet representative data for this compound's antioxidant capacity as might be determined by common in vitro assays.